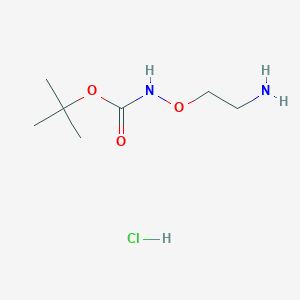

Carbamic acid, N-(2-aminoethoxy)-, 1,1-dimethylethyl ester, hydrochloride (1:1)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Carbamic acid, N-(2-aminoethoxy)-, 1,1-dimethylethyl ester, hydrochloride (1:1) is a chemical compound that has been widely used in scientific research. It is a hydrochloride salt of the ester of carbamic acid and 2-aminoethanol. The compound is also known as AEE788 and has been used in various studies related to cancer research, angiogenesis, and signal transduction pathways.

Applications De Recherche Scientifique

Synthesis and Application in Drug Development

Carbamic acid, specifically its derivatives, plays a critical role in the synthesis of pharmaceuticals. For instance, a specific chiral intermediate, (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester, has been prepared for the total synthesis of HIV protease inhibitors like Atazanavir and BMS-186318. These processes often involve diastereoselective microbial reduction using various microbial cultures, including Rhodococcus, Brevibacterium, and Hansenula strains. This method has achieved high yields and enantiomeric excess, indicating its effectiveness in producing high-purity chiral alcohols necessary for drug development (Patel, Chu, & Mueller, 2003); (Patel et al., 1997).

Carbamic Acid Esters as Ammonia Equivalents

Carbamic acid esters, such as 2-trimethylsilylethyl ester, have been identified as effective ammonia equivalents in the palladium-catalyzed amination of aryl halides. This discovery is significant as it enables the preparation of anilines, which are crucial in pharmaceutical chemistry, particularly in developing compounds with sensitive functional groups (Mullick et al., 2010).

Role in the Synthesis of Antihypertensive Drugs

The synthesis of chiral intermediates for antiviral and antihypertensive drugs also involves the use of carbamic acid derivatives. Specifically, the preparation of chiral l-6-hydroxy norleucine, an intermediate in antihypertensive drug synthesis, utilizes carbamic acid esters. This demonstrates the compound's versatility in synthesizing various pharmacologically active molecules (Patel, 1999).

Prodrug Development

Carbamic acid esters have been explored as potential prodrug forms, aiming to protect parent phenols against first-pass metabolism. Their stability and reactivity in different pH environments and in the presence of enzymes like butyrylcholinesterase and acetylcholinesterase have been a subject of interest. This research has implications for the development of more effective pharmaceuticals (Hansen, Faarup, & Bundgaard, 1991).

Synthesis of Hydroxamic Acids

Carbamic acid derivatives have also been used in the synthesis of hydroxamic acids, which are significant chelators of hard metal ions like Fe(III). These compounds find applications in therapeutic, diagnostic, and separation chemistry, highlighting the compound's utility in diverse scientific domains (Liu, Jacobs, & Gopalan, 2009).

Propriétés

IUPAC Name |

tert-butyl N-(2-aminoethoxy)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O3.ClH/c1-7(2,3)12-6(10)9-11-5-4-8;/h4-5,8H2,1-3H3,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNXDZSSQZYECN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(2-aminoethoxy)carbamate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophen-2-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2366750.png)

![1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2366752.png)

![5-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2366758.png)

![6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2366760.png)

![Methyl 4-ethyl-5-methyl-2-[(3-phenylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B2366765.png)